molecular formula C6H6ClNO B1592520 3-Chloro-4-methoxypyridine CAS No. 89379-79-3

3-Chloro-4-methoxypyridine

Cat. No. B1592520
CAS RN: 89379-79-3
M. Wt: 143.57 g/mol
InChI Key: OFJIIJJCVDJQFW-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxypyridine is a chemical compound with the molecular formula C6H6ClNO . It has a molecular weight of 143.57 .


Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in the field of organic chemistry. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 . This code provides a unique identifier for the molecule, which can be used to retrieve its structural information.


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 143.57 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Catalytic Carbonylative Polymerizations

3-Chloro-4-methoxypyridine serves as a versatile catalyst in the carbonylative polymerizations of heterocycles, such as epoxides and N-alkylaziridines. This catalytic application enables the synthesis of diblock poly(beta-alanoid-b-beta-hydroxypropionate)s, showcasing its potential in creating novel polymeric materials (Liu & Jia, 2004).

Lithiation Studies

Research into the lithiation pathways of related compounds, such as 2-chloro and 2-methoxypyridine, with lithium dialkylamides suggests intricate mechanisms involving precomplexation and the formation of dilithio pyridine intermediates. These studies highlight the chemical reactivity and potential synthetic utility of pyridine derivatives (Gros, Choppin, & Fort, 2003).

Pyridyne Formation

This compound has been identified as an efficient precursor for the formation of 2,3-pyridyne, a reactive intermediate. Its use in trapping reactions with various furans illustrates its applicability in synthesizing structurally diverse molecules, offering insights into reaction mechanisms and synthetic strategies (Walters & Shay, 1995).

Structure-Activity Relationship Studies

In the context of developing voltage-gated potassium channel blockers, derivatives of 4-aminopyridine, including those related to this compound, have been explored for their therapeutic and imaging potential. These studies contribute to understanding the physicochemical properties affecting the compounds' biological activity (Rodríguez-Rangel et al., 2020).

Nitration and Substitution Reactions

The chemical modification of pyridine N-oxides, including this compound, through nitration and subsequent substitution reactions, demonstrates its versatility in synthesizing novel compounds. These reactions provide valuable pathways for developing new materials with potential applications in various fields (Bissell & Swansiger, 1987).

Safety and Hazards

While specific safety data for 3-Chloro-4-methoxypyridine was not found, it’s important to handle all chemical substances with care, using appropriate personal protective equipment and following safety guidelines .

properties

IUPAC Name

3-chloro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJIIJJCVDJQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634084
Record name 3-Chloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89379-79-3
Record name 3-Chloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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